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Introduction

Ribosomal protein S6 kinases (S6Ks) are a family of serine/threonine kinases that play a
crucial role in cell growth, proliferation, and metabolism.[1] As downstream effectors of the
MTOR signaling pathway, S6Ks phosphorylate a wide range of substrates, thereby regulating
fundamental cellular processes. Dysregulation of the S6K signaling pathway is implicated in
various diseases, including cancer and metabolic disorders, making it an attractive target for
drug development.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass
spectrometry-based quantitative proteomics technique that enables the accurate identification
and quantification of protein phosphorylation events. By metabolically labeling proteins with
"heavy" and "light" isotopes of amino acids, SILAC allows for the precise comparison of
phosphopeptide abundance between different cellular states, such as with and without S6K
activation. This approach is instrumental in identifying direct and indirect substrates of S6K on
a proteome-wide scale.

These application notes provide a detailed overview and experimental protocols for the
identification of S6K substrates using a SILAC-based phosphoproteomics workflow.
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S6K Signaling Pathway

The S6K signaling pathway is a central regulator of cell growth and is activated by various
growth factors and nutrients. A simplified representation of this pathway is depicted below,
highlighting the key upstream activators and downstream effectors of S6K.
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Caption: A diagram of the S6K signaling pathway.
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Experimental Workflow for S6K Substrate
Identification

The overall workflow for identifying S6K substrates using SILAC-based phosphoproteomics
involves several key stages, from cell culture and labeling to mass spectrometry and data

analysis.
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Caption: The experimental workflow for S6K substrate identification.
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Experimental Protocols
Cell Culture and SILAC Labeling

This protocol describes the metabolic labeling of mammalian cells using SILAC.

Materials:

e SILAC-compatible DMEM or RPMI 1640 medium (deficient in L-lysine and L-arginine)

e "Light" L-lysine (LysQ) and L-arginine (Arg0)

e "Heavy" L-lysine (33Ces-Lys6 or 13Ce,°N2-Lys8) and L-arginine (:3Cs-Arg6 or 13Cs,°N4-Arg10)
o Dialyzed fetal bovine serum (FBS)

e Penicillin-Streptomycin

o Mammalian cell line of interest (e.g., HEK293, HelLa)

Procedure:

e Prepare "Light" and "Heavy" SILAC media by supplementing the base medium with either
light or heavy amino acids to their normal physiological concentrations. Add dialyzed FBS to
a final concentration of 10% and penicillin-streptomycin.

o Culture two separate populations of cells, one in the "Light" medium and the other in the
"Heavy" medium.

o Passage the cells for at least five to six cell divisions to ensure complete incorporation of the
labeled amino acids into the proteome.

 Verify labeling efficiency (>95%) by performing a small-scale protein extraction, digestion,
and mass spectrometry analysis.

Cell Stimulation, Lysis, and Protein Digestion

This protocol details the stimulation of the S6K pathway, cell lysis, and protein digestion.
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Materials:

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCI, pH 8.5, with phosphatase and protease
inhibitors)

Dithiothreitol (DTT)
lodoacetamide (IAA)
Trypsin (mass spectrometry grade)

S6K pathway agonist (e.g., insulin, growth factors)

Procedure:

Starve the SILAC-labeled cells in serum-free medium for 12-16 hours to reduce basal
signaling.

Stimulate the "Heavy" labeled cells with an appropriate agonist to activate the S6K pathway.
The "Light" labeled cells serve as the unstimulated control.

After stimulation, wash the cells with ice-cold PBS and lyse them in lysis buffer.

Combine the "Light" and "Heavy" cell lysates in a 1:1 protein ratio, determined by a protein
assay (e.g., BCA assay).

Reduce the protein disulfide bonds by adding DTT to a final concentration of 5 mM and
incubating at 56°C for 30 minutes.

Alkylate the cysteine residues by adding IAA to a final concentration of 15 mM and
incubating in the dark at room temperature for 30 minutes.

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to
less than 2 M.

Digest the proteins with trypsin at a 1:50 (enzyme:protein) ratio overnight at 37°C.
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» Stop the digestion by adding formic acid to a final concentration of 1%.

Phosphopeptide Enrichment

This protocol describes the enrichment of phosphopeptides from the digested protein mixture
using Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2)
chromatography.

Materials:

IMAC or TiO2 enrichment kit

Loading/binding buffer (specific to the kit)

Wash buffer (specific to the kit)

Elution buffer (specific to the kit)

C18 desalting spin columns

Procedure:

Desalt the tryptic digest using a C18 spin column according to the manufacturer's
instructions.

e Lyophilize the desalted peptides.

o Resuspend the peptides in the loading/binding buffer of the phosphopeptide enrichment kit.

» Apply the sample to the IMAC or TiOz resin and incubate to allow binding of
phosphopeptides.

e Wash the resin extensively with the wash buffer to remove non-phosphorylated peptides.

» Elute the enriched phosphopeptides using the elution buffer.

o Desalt the eluted phosphopeptides using a C18 spin column.

» Lyophilize the final phosphopeptide sample.
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LC-MS/MS Analysis and Data Analysis

This protocol provides a general overview of the liquid chromatography-tandem mass
spectrometry (LC-MS/MS) analysis and subsequent data processing.

Procedure:

Resuspend the enriched phosphopeptides in a buffer suitable for LC-MS/MS (e.g., 0.1%
formic acid).

» Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a
nano-liquid chromatography system.

e Process the raw mass spectrometry data using a software platform such as MaxQuant.

o Perform peptide and protein identification by searching the data against a relevant protein
database.

o Quantify the relative abundance of phosphopeptides by calculating the ratio of the "Heavy" to
"Light" isotopic peaks.

« |dentify potential S6K substrates as phosphopeptides that show a significant increase in the
Heavy/Light ratio upon stimulation.

Quantitative Data Summary

The following table presents a selection of potential S6K substrates identified in a study using
a gquantitative phosphoproteomics approach with an antibody that enriches for peptides with the
RxRxxS/T motif, which is common to substrates of Akt, RSK, and S6K. The data shows the fold
change in phosphorylation upon treatment with an mTOR inhibitor, which would be expected to
decrease the phosphorylation of S6K substrates. While not a direct SILAC experiment, this
data exemplifies the type of quantitative information that can be obtained to identify kinase
substrates.
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. Fold Change
. Phosphorylation
Protein Gene e (mTOR
ite
inhibitor/Control)
40S ribosomal protein
RPS6 Ser235 0.12

S6
Eukaryotic translation
o EIF4B Ser422 0.25
initiation factor 4B
Programmed cell

_ PDCD4 Ser67 0.33
death protein 4
Tuberin TSC2 Ser939 0.45
RAPTOR RPTOR Ser792 0.51

Eukaryotic translation
initiation factor 4E- EIF4AEBP1 Thr37/46 0.18
binding protein 1

Unc-51 like autophagy
o _ ULK1 Ser757 0.29
activating kinase 1

Data adapted from a study utilizing quantitative proteomics to identify substrates of AGC family
kinases.

Conclusion

The combination of SILAC-based quantitative proteomics and phosphopeptide enrichment
provides a robust and unbiased approach for the discovery of novel S6K substrates. The
detailed protocols and workflow presented in these application notes offer a comprehensive
guide for researchers aiming to elucidate the complex signaling networks regulated by S6K.
The identification of novel S6K substrates is critical for understanding its role in health and
disease and for the development of targeted therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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